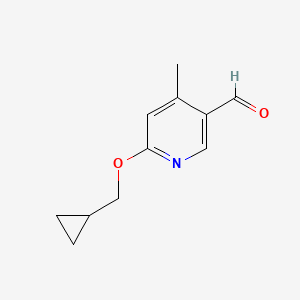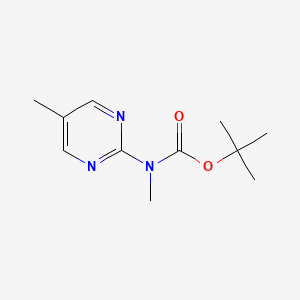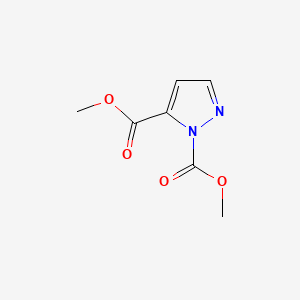
6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the current literature .Scientific Research Applications
Green Synthesis Applications : A study by Zolfigol et al. (2013) described a green and efficient method for synthesizing pyranopyrazoles, using a one-pot four-component condensation reaction. This method utilized isonicotinic acid as a dual and biological organocatalyst, emphasizing environmentally friendly synthesis approaches.
Cyclopropanation Research : Research by Gustafsson & Sterner (1995) focused on the stereoselective cyclopropanation of cyclohexenecarbaldehydes. This process plays a crucial role in the synthesis of compounds with mutagenic activity, highlighting the importance of cyclopropane rings in chemical reactivity.
Computational Chemistry Analysis : A study conducted by Arsyad et al. (2021) used semi-empirical methods to analyze the stability and reactivity of cyclopolic acid compounds and their derivatives. This demonstrates the application of computational methods in understanding the properties of complex organic compounds.
Photostability Research : The work of Arsenyev et al. (2016) investigated the photostability of certain catechols and o-benzoquinones. This research contributes to the understanding of how chemical functionalities and structural modifications affect the stability of compounds under light exposure.
Lipid Peroxidation Assays : In the field of analytical chemistry, Gérard-Monnier et al. (1998) developed a new colorimetric assay for lipid peroxidation, using 1-methyl-2-phenylindole. This showcases the application of organic compounds in developing methods for biological and chemical analysis.
Cyclopropenation Synthesis : The research by Imogaı̈ et al. (1998) explored the cyclopropenation of diethoxypropyne with methyl diazoacetate. This highlights the synthesis of cyclopropenecarboxylates and their transformation into various derivatives, demonstrating the versatility of cyclopropene rings in synthetic chemistry.
Fragmentation and Rearrangement Studies : Moss et al. (2004) examined the fragmentation and rearrangement of cyclopropylmethoxychlorocarbene in different solvents, providing insights into the reactivity and transformation of these compounds in various conditions.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde” could involve further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions for this compound are not available in the current literature .
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-4-11(12-5-10(8)6-13)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGNTRKALBKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745135 |
Source


|
| Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289042-94-9 |
Source


|
| Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)




![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)



